Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like the compound’s melting point, boiling point, solubility, and spectral properties.Scientific Research Applications
Polymeric Protecting Groups : Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride has been explored in the context of polymeric protecting groups. Gormanns and Ritter (1994) synthesized a monomer that was homo- and copolymerized with methyl acrylate, showcasing its potential as an interesting polymeric amino protecting group (Gormanns & Ritter, 1994).
Leather Industry Applications : Thamizharasi, Srinivas, Sulochana, and Reddy (1999) investigated the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate. They synthesized polymers that were used as binders in the leather industry, demonstrating practical applications in material science and industry (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).
Synthesis of Baclofen Hydrochloride : Yu Xinhong (2010) utilized methyl 3-(4-chlorophenyl) acrylate in the synthesis of Baclofen hydrochloride, an antispastic agent. This showcases its use in medicinal chemistry (Yu Xinhong, 2010).
Antioxidant and Antitumor Activities : El-Moneim, El‐Deen, and El-Fattah (2011) evaluated the antioxidant and antitumor activities of certain nitrogen heterocycles derived from similar chlorophenyl compounds, indicating its potential in biomedical research (El-Moneim, El‐Deen, & El-Fattah, 2011).
Corrosion Inhibition in Mild Steel : Baskar, Kesavan, Gopiraman, and Subramanian (2014) synthesized photo-cross-linkable polymers using a chlorophenyl compound and evaluated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, demonstrating its application in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Synthesis of Nitrogen Heterocycles : Kushnir, Voloshchuk, Marchenko, and Vovk (2015) synthesized ammonium salts of a related compound, showing inhibitory activity with respect to superoxide generation in mitochondria, which has implications for biomedical research (Kushnir, Voloshchuk, Marchenko, & Vovk, 2015).
Safety And Hazards
This involves examining the compound’s toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications for the compound, areas where further research is needed, or potential modifications that could be made to the compound to enhance its properties or activity.
Please note that not all compounds will have information available in all of these categories, especially if they are not widely studied. For a specific compound, it’s best to consult the primary literature or authoritative databases. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
methyl (E)-2-(aminomethyl)-3-(4-chlorophenyl)prop-2-enoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-6H,7,13H2,1H3;1H/b9-6+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIERMPLEIQNYGB-MLBSPLJJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)Cl)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)Cl)/CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2E)-2-(aminomethyl)-3-(4-chlorophenyl)acrylate hydrochloride |
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